molecular formula C12H11ClN2O2 B3052654 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 4329-72-0

1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride

Cat. No. B3052654
CAS RN: 4329-72-0
M. Wt: 250.68 g/mol
InChI Key: FJYHLEVUZWPNBV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

  • Molecular Weight : 250.68 g/mol .


Synthesis Analysis

AMPP can be synthesized through various methods, including chemical reactions involving pyridine derivatives and nitrobenzyl compounds. Detailed synthetic pathways are available in the literature .


Molecular Structure Analysis

The molecular structure of AMPP consists of a pyridinium ring with a 4-nitrobenzyl group attached. The chloride ion balances the positive charge on the pyridinium nitrogen. Refer to the SMILES notation for the structural representation: [Cl-].[O-]N+C1=CC=C(C[N+]2=CC=CC=C2)C=C1 .


Chemical Reactions Analysis

  • Covalent charge-tagging of molecules containing carboxylic acids and aldehydes .
  • Tandem mass spectrometry (MS/MS) for structural elucidation .


Physical And Chemical Properties Analysis

  • Stability : Store it in a dark place under an inert atmosphere at 2-8°C .

Mechanism of Action

AMPP serves as a derivatization reagent for the sensitive detection and imaging of carboxyls and aldehydes in brain tissue sections. It allows simultaneous spatial mapping of numerous metabolites during pathological states, including neurodegeneration .

Safety and Hazards

  • AMPP is not intended for human or veterinary use; it is strictly for research purposes .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N2O2.ClH/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYHLEVUZWPNBV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500413
Record name 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride

CAS RN

4329-72-0
Record name NSC56894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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